3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. One approach involves the condensation of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds have been found to exhibit a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Antineoplastic Agents
A study by Potikha and Brovarets (2020) synthesized 2-Aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, investigating their antitumor activity on human cancer cell lines. The research highlights the potential of these compounds, including the target chemical, as antineoplastic agents due to their high antitumor potential (Potikha & Brovarets, 2020).
Novel Synthetic Routes
Another study focused on the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines through the fusion of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles, demonstrating a novel synthetic route that could be applicable for the synthesis of the target compound and its derivatives. This method provides a new pathway for creating structurally diverse and potentially biologically active compounds (Potikha, Turelyk, & Kovtunenko, 2011).
Corrosion Inhibition
Research by Shetty and Shetty (2017) introduced a novel ionic liquid, 1.3-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1H–benzimidazol-3-ium bromide, as an effective corrosion inhibitor for aluminum alloys in acidic media. This study not only underscores the compound's application in corrosion inhibition but also emphasizes its environmental benefits, showcasing its potential in industrial applications (Shetty & Shetty, 2017).
Biological Activities
A study by Uluçam and Turkyilmaz (2018) synthesized imidazolium salts and evaluated their biological activities against selected bacteria and cancer cell lines. The findings indicate that some of these salts, which share structural similarities with the target compound, exhibit significant biological activities, suggesting potential applications in developing new antimicrobial and anticancer agents (Uluçam & Turkyilmaz, 2018).
Luminescent Materials
Tomashenko, Novikov, and Khlebnikov (2017) investigated the copper-catalyzed intramolecular C arylation of pyrrolylimidazolium salts, leading to the synthesis of luminescent heterotetracyclic frameworks. This research highlights the potential of using the target compound and its derivatives in the development of new luminescent materials with high quantum yields (Tomashenko, Novikov, & Khlebnikov, 2017).
Mechanism of Action
Future Directions
Imidazole compounds have a broad range of applications and continue to be an area of active research. They have become an important synthon in the development of new drugs . Future research will likely continue to explore the synthesis of new imidazole derivatives and their potential applications in various fields.
Properties
IUPAC Name |
2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethoxyphenyl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2O2.BrH/c1-4-23-16-11-9-15(10-12-16)19(22)13-21-14(2)20(3)17-7-5-6-8-18(17)21;/h5-12H,4,13H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEONWILZNASKLQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=[N+](C3=CC=CC=C32)C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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